Cas no 14925-11-2 (N-Phenyl-4-(trifluoromethyl)aniline)

N-Phenyl-4-(trifluoromethyl)aniline structure
14925-11-2 structure
商品名:N-Phenyl-4-(trifluoromethyl)aniline
CAS番号:14925-11-2
MF:C13H10NF3
メガワット:237.2204
CID:1092931
PubChem ID:11160732

N-Phenyl-4-(trifluoromethyl)aniline 化学的及び物理的性質

名前と識別子

    • N-Phenyl-4-(trifluoromethyl)aniline
    • 53451-87-9
    • DB-210055
    • 14925-11-2
    • DTXSID50457303
    • SB80859
    • PCBLLVOSVHORQA-UHFFFAOYSA-N
    • 3-Trifluoromethyldiphenylamine
    • N-phenyl-4-(trifluoromethyl)benzenamine
    • SCHEMBL503225
    • Benzenamine, N-phenyl-4-(trifluoromethyl)-
    • インチ: InChI=1S/C13H10F3N/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9,17H
    • InChIKey: PCBLLVOSVHORQA-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)NC2=CC=C(C=C2)C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 237.07653381g/mol
  • どういたいしつりょう: 237.07653381g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 225
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.3

N-Phenyl-4-(trifluoromethyl)aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019118551-1g
N-Phenyl-4-(trifluoromethyl)aniline
14925-11-2 95%
1g
400.00 USD 2021-06-16
Crysdot LLC
CD12140036-1g
N-Phenyl-4-(trifluoromethyl)aniline
14925-11-2 95+%
1g
$313 2024-07-23

N-Phenyl-4-(trifluoromethyl)aniline 関連文献

N-Phenyl-4-(trifluoromethyl)anilineに関する追加情報

N-Phenyl-4-(trifluoromethyl)aniline (CAS 14925-11-2): A Versatile Fluorinated Aromatic Amine with Broad Applications

N-Phenyl-4-(trifluoromethyl)aniline (CAS 14925-11-2), also known as 4-(Trifluoromethyl)diphenylamine, is an important fluorinated aromatic amine compound that has gained significant attention in various industrial and research applications. This trifluoromethyl-substituted aniline derivative possesses unique chemical properties due to the combination of its aromatic amine structure and the strong electron-withdrawing CF3 group, making it particularly valuable in advanced material synthesis and specialty chemical manufacturing.

The molecular structure of N-Phenyl-4-(trifluoromethyl)aniline features a diphenylamine core with a trifluoromethyl group at the para position of one phenyl ring. This specific substitution pattern contributes to its distinctive electronic characteristics, including enhanced thermal stability and altered electronic distribution compared to non-fluorinated analogs. These properties make it an excellent building block for the synthesis of more complex fluorinated organic compounds, particularly in the development of advanced materials with tailored properties.

In recent years, N-Phenyl-4-(trifluoromethyl)aniline has found increasing applications in the field of organic electronics, where researchers are actively exploring its potential as a precursor for charge-transport materials and organic semiconductors. The growing interest in flexible electronics and OLED technologies has driven demand for such specialized fluorinated aromatic compounds, as they often exhibit improved performance characteristics compared to their non-fluorinated counterparts.

The compound's unique properties also make it valuable in pharmaceutical research, where trifluoromethylated compounds are increasingly important due to their enhanced metabolic stability and bioavailability. While N-Phenyl-4-(trifluoromethyl)aniline itself is not a drug substance, it serves as a key intermediate in the synthesis of various bioactive molecules and has been investigated in the development of novel therapeutic agents targeting specific biological pathways.

From a synthetic chemistry perspective, N-Phenyl-4-(trifluoromethyl)aniline offers several advantages. The CF3 group provides both steric and electronic effects that can influence reaction pathways and product distributions, making it a valuable tool for chemists designing new synthetic methodologies. Recent publications have highlighted its use in catalytic cross-coupling reactions and as a precursor for more complex fluorinated heterocycles.

The global market for N-Phenyl-4-(trifluoromethyl)aniline has shown steady growth, particularly in regions with strong specialty chemical and advanced materials industries. Manufacturers have responded to this demand by developing improved synthesis routes that enhance yield and purity while reducing environmental impact. Current production methods typically involve the reaction of 4-(trifluoromethyl)aniline with appropriate phenyl derivatives under controlled conditions.

Quality control of N-Phenyl-4-(trifluoromethyl)aniline typically involves advanced analytical techniques such as HPLC, GC-MS, and NMR spectroscopy to ensure high purity and consistent performance in downstream applications. The compound is generally supplied as a crystalline solid with high thermal stability, though proper storage conditions are recommended to maintain its quality over extended periods.

Environmental and safety considerations for N-Phenyl-4-(trifluoromethyl)aniline follow standard chemical handling protocols. While not classified as highly hazardous, appropriate personal protective equipment should be used when handling the compound, particularly to avoid inhalation of dust or direct skin contact. Disposal should be conducted in accordance with local regulations for organic chemical waste.

Looking to the future, research interest in N-Phenyl-4-(trifluoromethyl)aniline is expected to grow, particularly in emerging fields such as organic photovoltaics and energy storage materials. The compound's unique combination of electronic properties and synthetic versatility positions it as a valuable building block for next-generation functional materials. Ongoing studies are exploring its potential in molecular electronics and as a component in advanced catalytic systems.

For researchers and industrial users seeking high-purity N-Phenyl-4-(trifluoromethyl)aniline, several specialty chemical suppliers offer the compound in various quantities and purity grades. When selecting a supplier, it's important to consider not only price but also the provider's quality control procedures, technical support capabilities, and commitment to consistent supply chain management.

In summary, N-Phenyl-4-(trifluoromethyl)aniline (CAS 14925-11-2) represents an important class of fluorinated aromatic amines with wide-ranging applications in materials science, pharmaceutical research, and specialty chemical synthesis. Its unique properties and versatility ensure its continued relevance in cutting-edge chemical research and industrial applications, particularly in fields demanding advanced functional materials with tailored electronic characteristics.

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